4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326811-69-1
VCID: VC11712405
InChI: InChI=1S/C20H27NO4/c1-19(2,3)15-9-11-20(12-10-15)21(16(13-25-20)18(23)24)17(22)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,23,24)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3
Molecular Formula: C20H27NO4
Molecular Weight: 345.4 g/mol

4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326811-69-1

Cat. No.: VC11712405

Molecular Formula: C20H27NO4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326811-69-1

Specification

CAS No. 1326811-69-1
Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
IUPAC Name 4-benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C20H27NO4/c1-19(2,3)15-9-11-20(12-10-15)21(16(13-25-20)18(23)24)17(22)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,23,24)
Standard InChI Key BSBTUTHAOOGDFR-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s spirocyclic framework consists of a 1-oxa-4-azaspiro[4.5]decane core, where oxygen and nitrogen atoms occupy positions within two fused rings. The spiro center at carbon-4 connects a five-membered oxazolidine ring (1-oxa-4-azaspiro) to a six-membered cyclohexane ring. Key substituents include:

  • A benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) at position 4, introducing aromaticity and electron-withdrawing characteristics.

  • A tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}-) at position 8, contributing steric bulk and enhancing metabolic stability.

  • A carboxylic acid (COOH-\text{COOH}) at position 3, enabling hydrogen bonding and salt formation.

The interplay of these groups confers distinct physicochemical properties, including solubility, reactivity, and potential bioactivity.

Table 1: Molecular Properties of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid

PropertyValue
CAS No.1326811-69-1
Molecular FormulaC20H27NO4\text{C}_{20}\text{H}_{27}\text{NO}_4
Molecular Weight345.4 g/mol
IUPAC Name4-benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
SMILESCC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3
InChI KeyBSBTUTHAOOGDFR-UHFFFAOYSA-N

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves sequential reactions to assemble the spirocyclic core and introduce substituents. While specific protocols are proprietary, general steps may include:

  • Cyclization: Formation of the 1-oxa-4-azaspiro[4.5]decane skeleton via intramolecular nucleophilic substitution or ring-closing metathesis.

  • Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation or amide coupling.

  • tert-Butyl Incorporation: Alkylation using tert-butyl bromide or analogous reagents.

  • Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group.

Key challenges include maintaining stereochemical integrity and minimizing side reactions during cyclization.

Optimization and Yield Considerations

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) may facilitate acylation steps.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

  • Purification: Chromatographic techniques (HPLC, column chromatography) isolate the target compound from byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Peaks corresponding to the tert-butyl group (δ1.2ppm\delta \approx 1.2 \, \text{ppm}), aromatic protons (δ7.58.0ppm\delta \approx 7.5–8.0 \, \text{ppm}), and carboxylic acid proton (δ12.0ppm\delta \approx 12.0 \, \text{ppm}).

  • 13C^{13}\text{C} NMR: Signals for carbonyl carbons (δ170180ppm\delta \approx 170–180 \, \text{ppm}) and spirocyclic carbons (δ6080ppm\delta \approx 60–80 \, \text{ppm}).

Infrared (FTIR) Spectroscopy

  • Strong absorption bands at 1700cm1\approx 1700 \, \text{cm}^{-1} (C=O stretch of carboxylic acid and benzoyl groups) and 3300cm1\approx 3300 \, \text{cm}^{-1} (O-H stretch of carboxylic acid).

Mass Spectrometry

  • Molecular ion peak at m/z=345.4m/z = 345.4, consistent with the molecular weight. Fragmentation patterns confirm the loss of the tert-butyl group (m/z=289.3m/z = 289.3) and decarboxylation (m/z=299.2m/z = 299.2).

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the hydrophobic tert-butyl and aromatic groups.

  • LogP: Estimated at 2.83.52.8–3.5, indicating moderate lipophilicity.

Comparative Analysis with Structural Analogues

While 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has unique attributes, comparisons with analogues highlight its distinctiveness:

  • 8-tert-Butyl-4-(2-methylbenzoyl) variant: The methyl group reduces electronic withdrawal compared to the benzoyl group, altering reactivity.

  • 4-(4-Bromobenzoyl) derivative: Bromine substitution enhances halogen bonding potential but increases molecular weight.

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